3-Methylcyclohexane-1,2-dione

説明

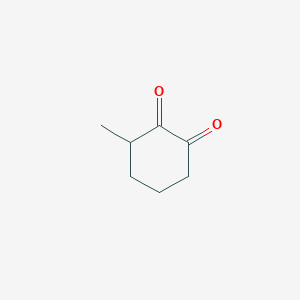

Structure

3D Structure

特性

IUPAC Name |

3-methylcyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXJKLGWPNXSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047675 | |

| Record name | 3-Methylcyclohexane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, off white to light yellowish-brown powder with a burnt, sweet odour | |

| Record name | 3-Methyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Methyl-2,3-cyclohexadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

69.00 to 72.00 °C. @ 1.00 mm Hg | |

| Record name | 3-Methyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water | |

| Record name | 1-Methyl-2,3-cyclohexadione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3008-43-3 | |

| Record name | 3-Methyl-1,2-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2,3-cyclohexadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedione, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclohexane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2,3-CYCLOHEXADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GKY1ALK5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

64 - 65 °C | |

| Record name | 3-Methyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclohexane-1,2-dione: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 3-Methylcyclohexane-1,2-dione. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this molecule.

Chemical Properties

This compound, also known as coffee dione (B5365651), is a cyclic dione that has been identified as a volatile constituent in coffee.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [2][3] |

| Molecular Weight | 126.15 g/mol | [2][] |

| CAS Number | 3008-43-3 | [2][3] |

| Melting Point | 57-63 °C | [1][2][5] |

| Boiling Point | 69-72 °C at 1 mmHg | [1][2][5] |

| Density | 1.056 g/cm³ | [2][5] |

| Appearance | White to crystalline powder | [6] |

| Odor | Burnt, sweet | [1] |

| Solubility | Data not readily available, but likely soluble in organic solvents. | |

| Flash Point | 69-72°C/1mm | [2] |

| Vapour Pressure | 0.3±0.4 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.458 | [2] |

Chemical Structure

The structural identity of this compound is well-defined by various chemical identifiers and representations.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| SMILES String | CC1CCCC(=O)C1=O | [][5] |

| InChI Key | JDXJKLGWPNXSHL-UHFFFAOYSA-N | [][5] |

| Synonyms | 3-Methyl-1,2-cyclohexanedione, 1-Methyl-2,3-cyclohexadione, Coffee dione | [2][] |

The molecule consists of a six-membered cyclohexane (B81311) ring with two adjacent carbonyl groups (a 1,2-dione) and a methyl group at the third position. The presence of a chiral center at the carbon atom bearing the methyl group gives rise to two enantiomers: (3S)-3-methylcyclohexane-1,2-dione and (3R)-3-methylcyclohexane-1,2-dione.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, general methods for its preparation and analysis have been reported.

Synthesis

The synthesis of this compound has been described to be achievable by the method of Wallach.[1] Another cited method involves the cyclization of the ethyl ester of γ-propionylbutyric acid using sodium ethylate.[1]

A general workflow for the synthesis and purification of a chemical compound like this compound is illustrated in the diagram below. This typically involves a chemical reaction to form the desired product, followed by separation and purification from byproducts and unreacted starting materials, and finally, characterization to confirm its identity and purity.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Analytical Methods

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways directly involving this compound. However, research on related cyclohexane-1,3-dione derivatives has revealed potential biological activities.

Notably, some 2-acyl-cyclohexane-1,3-diones have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] This enzyme is crucial in the biosynthesis of plastoquinone, a vital component for photosynthesis and carotenoid production in plants. Inhibition of HPPD leads to a herbicidal effect. The mechanism of inhibition involves the chelation of the ferrous ion in the active site of the enzyme by the dione moiety of the inhibitor.[9]

While no studies have explicitly demonstrated that this compound inhibits HPPD, the structural similarity to known inhibitors suggests this as a potential area for investigation. The diagram below illustrates the general mechanism of HPPD inhibition by a cyclohexane-dione derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 5. This compound | 3008-43-3 [chemicalbook.com]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. (3S)-3-methylcyclohexane-1,2-dione | C7H10O2 | CID 7019252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]

- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylcyclohexane-1,2-dione (CAS: 3008-43-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for 3-Methylcyclohexane-1,2-dione. It is intended for research and development purposes only. While every effort has been made to ensure the accuracy of the information presented, some data, particularly regarding detailed experimental protocols and specific biological activities, is based on closely related analogues due to the limited availability of information on this specific compound.

Executive Summary

This compound is a cyclic dione (B5365651) with potential applications in organic synthesis and as a flavoring agent. This technical guide provides a detailed summary of its chemical and physical properties, safety information, and spectroscopic data. While specific biological activity data for this compound is limited, this guide explores the known activities of structurally related cyclohexane-dione derivatives, including their antibacterial and cytotoxic effects. Furthermore, a plausible, though unconfirmed, mechanism of action involving the NF-κB signaling pathway is presented based on studies of a close structural analogue. Detailed, representative experimental protocols for its synthesis and for relevant biological assays are also provided to guide further research.

Chemical and Physical Properties

This compound is a solid, off-white to yellow crystalline substance with a characteristic candy-like, phenolic aroma.[1] It is soluble in organic solvents and has limited solubility in water.

| Property | Value | Reference |

| CAS Number | 3008-43-3 | [1][2] |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Appearance | Off-white to dark yellow crystals | [1] |

| Odor | Candy phenolic aroma | [1] |

| Melting Point | 58-63 °C | [1][2] |

| Boiling Point | 69-72 °C at 1 mmHg | [2] |

| Density | 1.056 g/cm³ (predicted) | [2] |

| Flash Point | 69-72 °C | [2] |

| Water Solubility | 1.048e+005 mg/L at 25 °C (estimated) | [2] |

| LogP | 0.94460 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | 1.1-1.3 | d | -CH₃ |

| 1.6-2.0 | m | -CH₂- (cyclohexane ring) | |

| 2.2-2.6 | m | -CH₂- (cyclohexane ring) | |

| 2.8-3.2 | m | -CH- (cyclohexane ring) | |

| ¹³C NMR | ~15-20 | -CH₃ | |

| ~20-40 | -CH₂- (cyclohexane ring) | ||

| ~40-50 | -CH- (cyclohexane ring) | ||

| ~200-210 | C=O |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectra which can be accessed via resources like SpectraBase.[3]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1725-1705 | Strong | C=O stretch (ketone) |

| 1465-1445 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [M]⁺ (Molecular ion) |

| 98 | Strong | [M - CO]⁺ |

| 83 | Strong | [M - CO - CH₃]⁺ |

| 70 | Strong | [M - 2CO]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 43 | Strong | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

Experimental Protocols

Representative Synthesis of this compound

Step 1: α-Hydroxylation of 3-Methylcyclohexanone (B152366)

-

To a stirred solution of 3-methylcyclohexanone (1.0 eq) in an appropriate solvent (e.g., methanol (B129727) or THF) at 0 °C, add a suitable base (e.g., sodium methoxide, 1.1 eq) to form the enolate.

-

After stirring for 30 minutes, bubble oxygen through the solution for 2-4 hours while maintaining the temperature at 0 °C.

-

Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-hydroxyketone.

Step 2: Oxidation to this compound

-

Dissolve the crude α-hydroxyketone from Step 1 in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

-

Add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system) portion-wise at room temperature.

-

Stir the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Representative Protocol for Tandem Michael-Henry Reaction

Cyclohexane-1,2-diones can participate in tandem reactions to create complex molecular architectures. The following is a representative protocol for a tandem Michael-Henry reaction with a nitroalkene, catalyzed by a chiral thiourea (B124793).

-

In a reaction vial, dissolve this compound (1.0 eq) and the desired nitroalkene (1.2 eq) in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

-

Add a catalytic amount of a chiral quinine-derived thiourea catalyst (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.2.1]octan-8-one product.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce. However, studies on related cyclohexane-dione derivatives suggest potential antibacterial and cytotoxic activities.

Antibacterial Activity of Related Compounds

Derivatives of cyclohexane-1,3-dione have shown antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some of these derivatives are presented below.

| Compound | Bacterium | MIC (μg/mL) | Reference |

| Cyclohexane-1,3-dione derivative 1 | Pseudomonas aeruginosa | 0.30-0.45 | [4] |

| Staphylococcus aureus | 0.25-0.45 | [4] | |

| Bacillus subtilis | 0.20-0.45 | [4] | |

| Escherichia coli | 0.30-0.45 | [4] |

Cytotoxicity of Related Compounds

Several cyclohexane-1,3-dione derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are summarized below.

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 1,2,4-Triazine (B1199460) derivative 5 | A549 (Lung) | < 1.00 | [5] |

| H460 (Lung) | < 1.00 | [5] | |

| HT-29 (Colon) | < 1.00 | [5] | |

| 1,2,4-Triazine derivative 7a | A549 (Lung) | < 1.00 | [5] |

| H460 (Lung) | < 1.00 | [5] | |

| HT-29 (Colon) | < 1.00 | [5] |

Hypothesized Signaling Pathway: NF-κB Inhibition

While not directly demonstrated for this compound, a structurally similar compound, 3-methyl-1,2-cyclopentanedione, has been shown to exert anti-inflammatory effects by down-regulating the age-related NF-κB signaling cascade. This suggests a potential mechanism of action for this compound.

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines. 3-methyl-1,2-cyclopentanedione was found to inhibit the phosphorylation of IκB, thereby preventing NF-κB translocation and the expression of its target genes.

Protocols for Biological Assays

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24-72 hours at 37 °C in a humidified CO₂ incubator.

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 2-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB - Wikipedia [en.wikipedia.org]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sapub.org [sapub.org]

- 5. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methylcyclohexane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Methylcyclohexane-1,2-dione. Due to the limited availability of public experimental spectra, this document presents the available mass spectrometry data and outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecule.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 126 | Not available | [M]+• (Molecular Ion) |

| 98 | Not available | [M - CO]+• |

| 83 | Not available | [M - CH3CO]+ |

| 70 | Not available | [C4H6O]+• |

| 55 | Not available | [C3H3O]+ |

| 43 | Not available | [CH3CO]+ |

Note: Relative intensities are not publicly available and would be instrument-dependent.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a diketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including chemical environments, connectivity, and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify characteristic absorption bands for functional groups. For this compound, key absorptions would be:

-

C=O stretch (ketone): Strong absorption in the region of 1700-1725 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

-

C-H bend (alkane): Absorptions in the 1470-1350 cm⁻¹ region.

-

-

Compare the obtained spectrum with spectral databases for confirmation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation and Introduction (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Data Analysis:

-

Identify the molecular ion peak (M⁺•) to determine the molecular weight.

-

Analyze the fragmentation pattern. Common fragmentation pathways for ketones include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty rearrangement: If a γ-hydrogen is present.

-

-

Propose structures for the observed fragment ions and relate them to the structure of the parent molecule.

Visualizations

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Relationship between Spectroscopic Data and Molecular Structure

Caption: Logical relationship between spectroscopic methods and the structural information they provide for this compound.

Physical properties of 3-Methylcyclohexane-1,2-dione (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 3-Methylcyclohexane-1,2-dione

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound, also known as coffee dione, is a cyclic diketone with the molecular formula C₇H₁₀O₂. It is a white to pale yellow crystalline solid at room temperature.[1] The key physical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 57-59 °C | [2][3] |

| 61-63 °C | [4][5] | |

| 57.0-64.0 °C | [6] | |

| Boiling Point | 69-72 °C at 1 mmHg | [2][3][4][5] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[7] For a pure compound, the melting range is typically narrow, often within 1-2°C.[7] The presence of impurities generally leads to a depression and broadening of the melting range.[7]

Methodology: Capillary Melting Point Determination

A common and accurate method for determining the melting point of a solid like this compound involves using a melting point apparatus with a heated block and a capillary tube.[8]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder. The open end of a capillary tube is then pressed into the powder to collect a small sample. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10] For a pure sample, this range should be narrow.

Boiling Point Determination under Reduced Pressure

Given that the boiling point of this compound is reported at a reduced pressure (1 mmHg), a vacuum distillation setup is necessary for its determination.[11] This technique is employed for compounds that may decompose at their atmospheric boiling point or have very high boiling points.[12]

Methodology: Vacuum Distillation

-

Apparatus Assembly: A distillation apparatus is assembled, typically including a round-bottom flask, a Claisen adapter, a condenser, a vacuum adapter, and a receiving flask. All glass joints must be securely sealed, often with grease, to maintain the vacuum.[13]

-

Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with a stir bar or boiling chips to ensure smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is gradually reduced to the desired level (e.g., 1 mmHg).

-

Heating: The distillation flask is gently heated.

-

Temperature and Pressure Monitoring: The temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet to the condenser. The pressure within the system is monitored with a manometer. The boiling point is the temperature at which the liquid boils and the vapor condenses into the receiving flask at the recorded pressure.[13]

Experimental Workflow Visualization

While no specific signaling pathways involving this compound were identified in the literature, a common experimental workflow for its analysis is High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a typical workflow for the HPLC analysis of a chemical compound like this compound.

References

- 1. 3-Methylcyclohexane-1,2-diol | C7H14O2 | CID 12468030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. 3-甲基-1,2-环己二酮 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 3008-43-3 [chemicalbook.com]

- 6. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Presence of 3-Methylcyclohexane-1,2-dione in Coffee: A Technical Exploration

For Immediate Release

A deep dive into the natural occurrence, formation, and analysis of the key coffee aroma compound, 3-Methylcyclohexane-1,2-dione.

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the chemical intricacies of this compound, a significant contributor to the characteristic aroma of roasted coffee. This whitepaper, tailored for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the compound's presence in coffee, detailing its formation pathways and the analytical methodologies for its quantification.

Also known as "coffee dione (B5365651)," this compound is a cyclic dione recognized for its burnt sugar and coffee-like aroma. Its presence has been confirmed in both Coffea arabica and Coffea canephora (robusta) varieties, playing a crucial role in the complex sensory profile of the final brewed beverage. While its qualitative presence is established, quantitative data remains sparse in publicly available literature. One study utilizing gas chromatography-mass spectrometry (GC-MS) has reported its detection in espresso coffee, indicating its transfer from the roasted bean to the final consumer product.

Quantitative Analysis: A Scant but Important Landscape

The quantification of this compound in coffee is a challenging analytical task due to the complex matrix of roasted coffee beans, which contains a multitude of volatile and non-volatile compounds. To date, detailed quantitative studies are limited. The following table summarizes the available, albeit limited, quantitative information found in scientific literature.

| Coffee Type | Analytical Method | Compound | Concentration/Abundance | Reference |

| Espresso Coffee | GC-MS | This compound | Relative Abundance: 8.34 × 10⁷ | [1] |

This table will be updated as more quantitative data becomes available.

Unraveling the Formation Pathway: A Maillard Reaction Story

The formation of this compound is intrinsically linked to the complex series of chemical transformations that occur during the coffee roasting process, primarily the Maillard reaction. This non-enzymatic browning reaction involves the interaction of reducing sugars and amino acids at elevated temperatures, leading to the generation of a vast array of flavor and aroma compounds.

While the precise, step-by-step mechanism for the formation of this specific C7 cyclic dione has not been fully elucidated in the context of coffee, it is hypothesized to arise from the degradation and cyclization of sugar precursors, particularly sucrose. The Maillard reaction is known to produce various α-dicarbonyl compounds through sugar fragmentation and rearrangement. It is plausible that a seven-carbon sugar fragment or a related intermediate undergoes intramolecular aldol (B89426) condensation or similar cyclization reactions to form the six-membered ring structure of this compound.

The diagram below illustrates a generalized and hypothetical pathway for the formation of cyclic diones from Maillard reaction precursors.

References

Tautomeric Landscape of 3-Methylcyclohexane-1,2-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohexane-1,2-dione, a substituted cyclic α-diketone, presents a fascinating case study in tautomerism, a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive analysis of the tautomeric equilibrium of this compound, exploring the structural and environmental factors that govern the interconversion between its keto and enol forms. While specific quantitative data for this derivative is limited in publicly accessible literature, this guide extrapolates from closely related analogs and theoretical principles to offer a robust framework for its study. Detailed experimental protocols for spectroscopic and computational analysis are provided to facilitate further investigation into this and similar systems.

Introduction: The Phenomenon of Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] This dynamic equilibrium, known as tautomerism, typically involves the migration of a proton. In the context of this compound, the primary tautomeric relationship exists between the diketo form and its two possible enol tautomers. The position of this equilibrium is a critical determinant of the molecule's chemical behavior and its potential interactions in biological systems, a key consideration in drug design and development.

Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms: the diketo form and two distinct enol forms.

-

Diketone Form: this compound

-

Enol Form 1: 2-Hydroxy-3-methylcyclohex-2-en-1-one

-

Enol Form 2: 6-Hydroxy-2-methylcyclohex-2-en-1-one

The relative stability of these tautomers is influenced by a delicate interplay of electronic and steric factors, as well as the surrounding chemical environment. For the unsubstituted cyclohexane-1,2-dione, the diketo tautomer is reported to have a very low content, estimated at less than 1%, and is often undetectable.[2] This is due to the significant stabilization of the enol form through the formation of an intramolecular hydrogen bond.[3] The methyl substituent in the 3-position is expected to influence this equilibrium through inductive and steric effects.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The methyl group at the 3-position of the cyclohexane (B81311) ring influences the tautomeric equilibrium through its electron-donating inductive effect and steric interactions. Electron-donating groups can affect the relative acidities of the α-protons and the stability of the resulting enolate and enol forms. Computational studies on substituted 1,2-cyclodiones have indicated that the nature of the substituent plays a significant role in determining the favored tautomer.[2]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Polar solvents can form hydrogen bonds with the carbonyl groups of the diketo form, potentially stabilizing it. Conversely, non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is a dominant stabilizing factor. Studies on related cyclic diketones have shown a clear solvent-dependent shift in the tautomeric equilibrium.[4]

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Illustrative Tautomeric Equilibrium Data for a Substituted Cyclohexanedione in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) | Keq ([Enol]/[Keto]) (Illustrative) | ΔG (kJ/mol) (Illustrative) |

| Cyclohexane | 2.02 | 95 | 19 | -7.3 |

| Chloroform | 4.81 | 85 | 5.7 | -4.3 |

| Acetone | 20.7 | 70 | 2.3 | -2.1 |

| Acetonitrile | 37.5 | 65 | 1.86 | -1.6 |

| Dimethyl Sulfoxide | 46.7 | 60 | 1.5 | -1.0 |

| Water | 80.1 | 50 | 1.0 | 0 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends based on studies of similar compounds. Actual values for this compound would require experimental determination.

Table 2: Illustrative Spectroscopic Data for Tautomers of a Substituted Cyclohexanedione

| Spectroscopic Method | Tautomer | Key Spectroscopic Feature (Illustrative) |

| ¹H NMR | Diketo | α-CH protons (δ 2.5-3.0 ppm) |

| Enol | Vinylic CH proton (δ 5.5-6.0 ppm), Enolic OH proton (δ 10-15 ppm) | |

| ¹³C NMR | Diketo | Carbonyl carbons (δ 200-210 ppm) |

| Enol | Enolic C=C carbons (δ 100-110 ppm and 170-180 ppm) | |

| IR Spectroscopy | Diketo | C=O stretching (1700-1725 cm⁻¹) |

| Enol | C=O stretching (1650-1680 cm⁻¹), C=C stretching (1600-1650 cm⁻¹), O-H stretching (broad, 2500-3300 cm⁻¹) | |

| UV-Vis Spectroscopy | Diketo | n → π* transition (~280-300 nm) |

| Enol | π → π* transition (~250-270 nm) |

Note: The chemical shifts and absorption maxima are approximate and can vary depending on the solvent and specific substitution pattern.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Keq Determination

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various deuterated solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) to allow for quantitative integration of signals.

-

Signal Integration: Identify and integrate the signals corresponding to specific protons of the keto and enol tautomers. For the enol form, the vinylic proton is a characteristic signal. For the keto form, a non-overlapping signal from one of the methylene (B1212753) groups can be used.

-

Calculation of Keq: Calculate the mole fraction of each tautomer from the integrated areas of their respective signals, normalized by the number of protons giving rise to each signal. The equilibrium constant is then calculated as the ratio of the enol to keto concentrations.

Computational Chemistry Protocol

Objective: To calculate the relative energies of the tautomers of this compound in the gas phase and in different solvents using Density Functional Theory (DFT).

Methodology:

-

Structure Generation: Build the 3D structures of the diketo and the two enol tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Energy Analysis: Calculate the relative energies (ΔE, ΔH, ΔG) of the tautomers in the gas phase and in each solvent to predict the position of the tautomeric equilibrium.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for NMR determination of Keq.

Caption: Workflow for computational analysis of tautomerism.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the involvement of the tautomers of this compound in specific signaling pathways. However, the ability of the enol form to act as a bidentate ligand through its hydroxyl and carbonyl groups suggests potential interactions with metal ions in biological systems. This chelation capability is a key feature of many enzyme inhibitors and could be a fruitful area for future research in drug development.

The logical relationship between the tautomeric forms and their reactivity is clear: the diketo form will undergo reactions typical of ketones, while the enol form will exhibit reactivity characteristic of enols and alkenes. For instance, the enol tautomer can participate in electrophilic addition reactions, while the diketo form is susceptible to nucleophilic attack at the carbonyl carbons.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. While specific quantitative data for this compound remains to be fully elucidated, this guide provides a comprehensive theoretical framework and practical experimental approaches for its investigation. A thorough understanding of the tautomeric landscape of this and similar molecules is essential for predicting their reactivity and for the rational design of new therapeutic agents. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and to explore the potential biological activities of the individual tautomers.

References

Chiral Synthesis of (S)-3-Methylcyclohexane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methylcyclohexane-1,2-dione is a chiral building block of significant interest in organic synthesis, particularly for the development of novel pharmaceutical agents and natural products. The stereocenter at the C3 position imparts specific three-dimensional conformations that can be crucial for biological activity. While the racemic form of 3-methylcyclohexane-1,2-dione is commercially available, its enantiomerically pure forms are not readily accessible. This guide outlines a proposed, robust, and highly stereoselective method for the synthesis of (S)-3-Methylcyclohexane-1,2-dione.

Due to the limited availability of a direct, published protocol for the chiral synthesis of this specific molecule, this document provides a comprehensive, proposed methodology based on well-established principles of asymmetric catalysis. The core of this proposed synthesis is the asymmetric α-methylation of cyclohexane-1,2-dione, a prochiral substrate, utilizing a chiral phase-transfer catalyst. Phase-transfer catalysis is a powerful technique in organic synthesis, known for its operational simplicity and mild reaction conditions, making it suitable for industrial applications.[1] Cinchona alkaloids and their derivatives are a prominent class of chiral phase-transfer catalysts that have been successfully employed in a variety of asymmetric transformations.[1]

Proposed Synthetic Route: Asymmetric α-Methylation via Phase-Transfer Catalysis

The proposed synthetic strategy involves the enantioselective methylation of the enolate of cyclohexane-1,2-dione. A chiral phase-transfer catalyst, such as a Cinchona alkaloid-derived quaternary ammonium (B1175870) salt, is employed to create a chiral ion pair with the enolate. This chiral environment directs the approach of the methylating agent (e.g., methyl iodide) to one face of the enolate, leading to the preferential formation of the (S)-enantiomer.

The general transformation is depicted below:

Data Presentation: Representative Performance of Analogous Asymmetric Alkylations

While specific data for the asymmetric methylation of cyclohexane-1,2-dione is not available, the following table summarizes the typical yields and enantiomeric excesses achieved in the asymmetric α-alkylation of cyclic β-keto esters using Cinchona-derived phase-transfer catalysts. These reactions serve as a strong precedent for the feasibility of the proposed synthesis.

| Entry | Substrate | Alkylating Agent | Chiral Catalyst | Yield (%) | ee (%) | Reference |

| 1 | 2-Ethoxycarbonyl-1-indanone | Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 95 | 96 | [2] |

| 2 | 2-Ethoxycarbonyl-1-tetralone | Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 98 | 94 | [2] |

| 3 | Ethyl 2-oxocyclohexanecarboxylate | Allyl bromide | Cinchonidine-derived quaternary ammonium salt | 85 | 92 | [2] |

| 4 | Ethyl 2-oxocyclopentanecarboxylate | Benzyl bromide | Cinchonidine-derived quaternary ammonium salt | 91 | 90 | [2] |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the chiral synthesis of (S)-3-Methylcyclohexane-1,2-dione based on asymmetric phase-transfer catalysis.

Materials and Reagents:

-

Cyclohexane-1,2-dione (starting material)

-

Methyl iodide (methylating agent)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Potassium carbonate (base)

-

Toluene (B28343) (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) (eluent for chromatography)

Instrumentation:

-

Magnetic stirrer with heating plate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Infrared (IR) spectrometer

-

Gas chromatograph with a chiral column (e.g., Chirasil-DEX CB) for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexane-1,2-dione (1.0 g, 8.9 mmol), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.5 g, 0.89 mmol, 10 mol%), and potassium carbonate (2.46 g, 17.8 mmol).

-

Solvent Addition: Add 40 mL of toluene to the flask.

-

Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.52 g, 10.7 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids. Wash the solids with a small amount of toluene.

-

Extraction: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure (S)-3-Methylcyclohexane-1,2-dione.

-

Characterization:

-

Appearance: White to pale yellow crystalline solid.[3]

-

Melting Point: 57-64 °C.[3]

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be consistent with the structure of this compound.

-

¹³C NMR (CDCl₃): Chemical shifts (δ) will be consistent with the structure of this compound.

-

IR (KBr): Characteristic carbonyl stretching frequencies around 1710 cm⁻¹.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product can be determined by chiral gas chromatography.

-

Visualization of the Experimental Workflow

Caption: Proposed workflow for the asymmetric synthesis of (S)-3-Methylcyclohexane-1,2-dione.

This technical guide presents a plausible and scientifically sound approach for the chiral synthesis of (S)-3-Methylcyclohexane-1,2-dione. The proposed method, based on asymmetric phase-transfer catalysis, leverages established and reliable synthetic transformations. While direct experimental data for this specific synthesis is lacking in the current literature, the analogous reactions presented provide strong evidence for the potential success of this methodology. The detailed experimental protocol and workflow diagram offer a clear roadmap for researchers to undertake the synthesis and further optimize the reaction conditions. Experimental validation of this proposed route would be a valuable contribution to the field of asymmetric synthesis and would enable broader access to this important chiral building block for applications in drug discovery and development.

References

- 1. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

The Biological Potential of 3-Methylcyclohexane-1,2-dione Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dione (B5365651) structures are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, cyclohexane-1,2-dione and its derivatives are gaining attention for their potential biological activities. This technical guide focuses on the biological landscape of 3-Methylcyclohexane-1,2-dione and its derivatives. While direct research on this specific molecule is emerging, this document consolidates available data on closely related analogues, particularly cyclohexane-1,3-dione derivatives, to provide a comprehensive overview of their potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. This guide also presents detailed experimental protocols and explores potential signaling pathways to facilitate further research and drug development in this promising area.

Biological Activities of Cyclohexane (B81311) Dione Derivatives

Derivatives of the cyclohexane dione scaffold have demonstrated a range of biological activities, with most of the current research centered on the 1,3-dione isomer. These activities are primarily attributed to the reactive nature of the dicarbonyl system and the potential for diverse substitutions on the cyclohexane ring.

Antimicrobial Activity

Numerous studies have highlighted the antibacterial and antifungal properties of cyclohexane-1,3-dione derivatives. These compounds have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Result | Reference |

| 2-Arylazocyclohexan-1,3-dione derivatives (VIIa-f) | Pseudomonas aeruginosa | MIC | 0.30-0.45 µg/mL | [1] |

| Staphylococcus aureus | MIC | 0.25-0.45 µg/mL | [1] | |

| Bacillus subtilis | MIC | 0.20-0.45 µg/mL | [1] | |

| Escherichia coli | MIC | 0.30-0.45 µg/mL | [1] | |

| Cyclohexane-1,3-dione derivative (Compound 5c) | Not Specified | MIC | 2.5 mg/ml |

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The potential of cyclohexane dione derivatives as anticancer agents has been a significant area of investigation. Various derivatives have exhibited cytotoxicity against several human cancer cell lines.

Table 2: Cytotoxic Activity of Cyclohexane Dione Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Result | Reference |

| Cyclohexane-1,3-dione derivative (Compound 5c) | Human breast adenocarcinoma (MDA-MB-231) | LC50 | 10.31±0.003 μg/ml | |

| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | Human breast cancer cells | IC50 | 3.13 μM to 5.57 μM | [2] |

| 3-Methyl-2-thioxo-2,3-dihydro-1H-imidazole derivatives | HeLa | IC50 | 6-7 µM | [3] |

| 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole derivatives | HCT-116 | IC50 | 17-36 µM | [3] |

IC50: Half-maximal inhibitory concentration; LC50: Lethal concentration, 50%

Potential Signaling Pathway: NF-κB Inhibition

While direct evidence for the signaling pathways modulated by this compound is limited, studies on the analogous compound, 3-methyl-1,2-cyclopentanedione, have shown potent anti-inflammatory effects through the down-regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[4] This suggests a plausible mechanism of action for this compound and its derivatives.

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[5] Its constitutive activation is implicated in various cancers and inflammatory diseases.[5] The inhibition of this pathway is a key therapeutic strategy. 3-methyl-1,2-cyclopentanedione was found to reduce the phosphorylation of the inhibitory protein IκB, thereby preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.[4]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound derivatives, this section provides detailed protocols for key in vitro assays.

Synthesis of Cyclohexane-1,3-dione Derivatives

A general method for the synthesis of 2-substituted cyclohexane-1,3-dione derivatives involves the reaction of cyclohexane-1,3-dione with various reagents. For example, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L1) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L2) were synthesized via a coupling reaction.[6]

Materials:

-

Cyclohexane-1,3-dione

-

3-Methoxyaniline or 3-Nitroaniline

-

Hydrochloric acid

-

Sodium nitrite (B80452)

-

Water

Procedure:

-

A solution of the aniline (B41778) derivative (10 mmol) in hydrochloric acid (2.5 mL) is prepared.

-

An aqueous solution of sodium nitrite (10 mmol in 10 mL of water) is added, and the mixture is stirred at 0°C for 1 hour.

-

An ethanol solution of cyclohexane-1,3-dione (10 mmol in 10 mL) is added to the mixture.

-

Stirring is continued at 0°C for 4 hours.

-

The resulting solid product is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol.[6]

Antimicrobial Susceptibility Testing: Agar (B569324) Disk Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of a compound.

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile paper disks (6 mm diameter)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plate: A sterile swab is dipped into the bacterial suspension, and excess fluid is removed by pressing against the inside of the tube. The entire surface of the MHA plate is evenly swabbed in three directions.

-

Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound. The disks are then placed onto the inoculated agar surface. A disk with the solvent alone serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Result Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) is also included. The plates are incubated for 24-72 hours.

-

MTT Addition: 10-20 µL of MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is carefully removed, and 100-200 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

While direct research on this compound and its derivatives is still in its early stages, the existing data on related cyclohexane dione compounds strongly suggest a promising future for this class of molecules in drug discovery. The demonstrated antimicrobial and cytotoxic activities of cyclohexane-1,3-dione derivatives, coupled with the potential for NF-κB pathway modulation as suggested by studies on 3-methyl-1,2-cyclopentanedione, provide a solid foundation for future research.

This technical guide provides researchers with a comprehensive starting point, summarizing the current state of knowledge and offering detailed methodologies for further investigation. Future studies should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of these compounds. The versatility of the cyclohexane dione scaffold offers a significant opportunity to develop novel and effective therapeutic agents for a range of diseases.

References

- 1. sapub.org [sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-methyl-1,2-cyclopentanedione down-regulates age-related NF-kappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 3-Methylcyclohexane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-methylcyclohexane-1,2-dione. Due to a lack of readily available experimental data for this specific compound, this document focuses on the established experimental and computational protocols for determining key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. Detailed descriptions of bomb calorimetry for measuring the enthalpy of combustion and differential scanning calorimetry for heat capacity are provided. Furthermore, computational chemistry approaches for predicting these properties are discussed. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to obtain or estimate the thermochemical data for this compound, which is crucial for process design, safety analysis, and understanding its chemical behavior.

Introduction

This compound is a cyclic diketone with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. A thorough understanding of its thermochemical properties is fundamental for its practical application. Thermochemical data, such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°), are critical for process scale-up, reaction engineering, safety assessments, and for predicting the thermodynamic feasibility of chemical reactions.

This guide addresses the current gap in publicly available thermochemical data for this compound by presenting a detailed overview of the standard methodologies that can be employed for its determination.

Thermochemical Data

As of the date of this document, specific experimental thermochemical data for this compound is not available in publicly accessible databases. Therefore, this section outlines the types of data that are essential and provides a framework for their determination.

Table 1: Key Thermochemical Properties of this compound and Methods for Their Determination

| Thermochemical Property | Symbol | Units | Experimental Method | Computational Method |

| Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | Bomb Calorimetry (indirectly) | Gaussian-3 (G3) Theory, etc. |

| Enthalpy of Formation (solid) | ΔfH°(s) | kJ/mol | Bomb Calorimetry (indirectly) | - |

| Standard Molar Heat Capacity | C°p | J/(mol·K) | Differential Scanning Calorimetry (DSC) | Statistical Mechanics |

| Standard Molar Entropy | S° | J/(mol·K) | Derived from DSC data and the Third Law of Thermodynamics | Statistical Mechanics |

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which can be measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb").[1][2] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Procedure:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is first determined by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Sample Preparation: A pellet of a known mass of this compound is prepared.[3]

-

Assembly: The pellet is placed in the sample holder within the bomb, and a fuse wire is attached to the ignition circuit, making contact with the sample.[1] A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.[3]

-

Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of approximately 25-30 atm.[1]

-

Combustion: The bomb is submerged in a known volume of water in the calorimeter. After thermal equilibrium is reached, the sample is ignited.[3]

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before and after combustion to determine the temperature change (ΔT).

-

Corrections: Corrections are made for the heat released by the ignition wire and for the formation of any side products, such as nitric acid from the combustion of residual nitrogen in the air.

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated using the formula: ΔcU = - (Ccal * ΔT) / moles of sample The enthalpy of combustion (ΔcH°) can then be determined from ΔcU. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[4][5]

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[5] The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard.[4]

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.[4]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg for organic solids) is hermetically sealed in a sample pan.[4] An empty, sealed pan is used as a reference.

-

Measurement: Three separate runs are performed under the same conditions (heating rate, gas atmosphere):

-

Baseline: Both the sample and reference pans are empty.

-

Standard: A known mass of a standard material (e.g., sapphire) is placed in the sample pan.

-

Sample: The sample of this compound is placed in the sample pan.

-

-

Data Analysis: The heat flow as a function of temperature is recorded for each run. The heat capacity of the sample (Cp,sample) is calculated using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCstandard - DSCbaseline) * (mstandard / msample) * Cp,standard where DSC is the heat flow signal and m is the mass.

Determination of Entropy

The standard molar entropy (S°) of a substance can be determined from its heat capacity data.

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a given temperature (T) can be calculated by integrating the heat capacity divided by the temperature from 0 K to T.

Procedure:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of this compound is measured using an adiabatic calorimeter from near 0 K to room temperature (298.15 K).

-

Integration: The standard entropy at 298.15 K is calculated by numerically integrating the experimental Cp/T data from 0 K to 298.15 K. Any phase transitions (e.g., solid-solid transitions, melting) must be accounted for by adding the entropy of transition (ΔHtransition / Ttransition).

Alternatively, statistical mechanics can be used to calculate the entropy from molecular properties obtained from spectroscopic measurements (e.g., vibrational frequencies from IR and Raman spectroscopy).[6][7]

Computational Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Principle: Quantum mechanical methods can be used to calculate the electronic energy of a molecule. From this, the enthalpy of formation can be derived. Statistical mechanics can then be used to calculate other thermodynamic properties like heat capacity and entropy from the computed vibrational frequencies and molecular geometry.[8]

Methods:

-

Gaussian-n (G-n) theories: Methods like Gaussian-3 (G3) theory are high-accuracy composite methods designed to approximate high-level electronic structure calculations for the prediction of thermochemical data, including enthalpies of formation.[9][10]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, can also be used to calculate molecular geometries and vibrational frequencies, which are then used to compute heat capacity and entropy.[9]

Software: A variety of computational chemistry software packages, such as Gaussian, ORCA, and Spartan, can perform these calculations.[11]

Mandatory Visualizations

Caption: Workflow for determining the thermochemical properties of this compound.

Conclusion

While direct experimental thermochemical data for this compound is currently lacking in the public domain, established experimental and computational methodologies provide a clear path for its determination. This guide has detailed the procedures for bomb calorimetry to ascertain the enthalpy of formation and differential scanning calorimetry for measuring heat capacity. Additionally, it has highlighted the utility of computational chemistry as a predictive tool. By employing the protocols outlined herein, researchers can obtain the critical thermochemical data necessary to advance the scientific and industrial applications of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]